N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of a suitable hydrazonoyl halide with a thiocyanate derivative. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Industry: Utilized in the development of agrochemicals and pesticides due to its insecticidal properties.
Mechanism of Action
The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways, leading to cell death. The compound’s ability to cross cellular membranes and interact with biological targets is attributed to its thiadiazole ring .
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines: Known for their antimicrobial properties.
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide: Exhibits similar biological activities but with different potency.
Acetazolamide: A well-known diuretic that also contains a thiadiazole ring.
Uniqueness
N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide stands out due to its unique hexyl side chain, which may enhance its lipophilicity and ability to interact with lipid membranes. This structural feature could contribute to its distinct biological activities compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C11H19N3OS |
---|---|
Molecular Weight |
241.36 g/mol |
IUPAC Name |
N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H19N3OS/c1-3-5-6-7-8-10-13-14-11(16-10)12-9(15)4-2/h3-8H2,1-2H3,(H,12,14,15) |
InChI Key |
WWDOXSOJURYAIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NN=C(S1)NC(=O)CC |
Origin of Product |
United States |
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